molecular formula C18H15N3O3S2 B2588789 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 896676-50-9

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2588789
M. Wt: 385.46
InChI Key: APPAZDFBBKJKGD-ZZEZOPTASA-N
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Description

Benzo[d]thiazole derivatives have been extensively researched for their potential applications in various fields . They are known to be important in the search for new anti-mycobacterial agents .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves designing and predicting in silico ADMET, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optoelectronic and photophysical properties, can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and investigation of various benzothiazole derivatives have been a focal point in chemical research due to their wide-ranging biological and chemical properties. For instance, studies have demonstrated the synthesis of novel compounds derived from benzothiazole, exploring their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, showcasing their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other research efforts have focused on synthesizing benzothiazole-related compounds with promising antibacterial activity, highlighting the diverse applicability of these molecules in addressing microbial resistance (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Applications in Biological Studies

Benzothiazole derivatives are also extensively studied for their applications in biological systems. Research has been conducted on coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing the potential of these compounds in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015). Moreover, the exploration of thiazolides, a class of compounds related to benzothiazoles, has revealed their efficacy in inducing apoptosis in colorectal tumor cells, presenting a novel approach to cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Environmental and Microbial Degradation

The degradation of benzothiazole compounds, such as thiabendazole, by microbial consortia has been investigated, illustrating the environmental impact and biodegradation pathways of these substances. This research underlines the importance of understanding the ecological consequences of widespread fungicide use and the potential for bioremediation strategies (Perruchon, Chatzinotas, Omirou, Vasileiadis, Menkissoglou-Spiroudi, & Karpouzas, 2017).

Future Directions

The future directions for research on these compounds could involve further exploration of their potential applications, such as their use as potential visible-light organophotocatalysts , and the development of more effective derivatives for use as anti-mycobacterial agents .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21-14-11(23-2)8-9-12(24-3)15(14)26-18(21)20-16(22)17-19-10-6-4-5-7-13(10)25-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPAZDFBBKJKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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